N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-4-12-27-14-20(23(29)25-18-11-10-16(2)17(3)13-18)22-21(15-27)24(30)28(26-22)19-8-6-5-7-9-19/h5-11,13-15H,4,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESCEGSJXLHWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mixed-Claisen Condensation and Cyclization
The pyrazolo[4,3-c]pyridine core is synthesized via a mixed-Claisen condensation between a pyridine-3-carboxylate derivative and a β-keto ester, followed by cyclization. As demonstrated in pyrazolo[4,3-c]pyridine syntheses, this one-pot process avoids isolating intermediates, improving efficiency. For example, reacting ethyl 3-aminopyridine-4-carboxylate with ethyl acetoacetate in acetic acid yields the bicyclic intermediate 66 . Key conditions include:
- Solvent : Anhydrous dichloromethane or acetic acid
- Catalyst : 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) for aminolysis
- Temperature : Reflux (110°C) for 4–6 hours
This method achieves regiospecific cyclization, critical for positioning substituents at C-2 and C-5.
Ketone Formation at C-3
Oxidation of Secondary Alcohol
The 3-oxo group is introduced by oxidizing a C-3 hydroxyl intermediate:
- Oxidizing Agent : Pyridinium chlorochromate (PCC) in dichloromethane.
- Conditions : Stirring at 25°C for 6 hours.
- Yield : 85–90%.
Amide Coupling at C-7
Carboxylic Acid Activation
The C-7 carboxyl group is activated for coupling with 3,4-dimethylaniline:
Amidation Reaction
Coupling the activated acid with 3,4-dimethylaniline proceeds via nucleophilic acyl substitution:
- Molar Ratio : 1:1.2 (acid:amine).
- Workup : Sequential washing with 2M HCl, saturated NaHCO₃, and brine.
- Purification : Recrystallization from dichloromethane/ethyl acetate (2:1).
- Yield : 76%.
Optimization and Challenges
Regioselectivity in Core Formation
Regiochemical control during cyclization is achieved using TBD, which favors pyrazolo[4,3-c]pyridine over regioisomers. Chromatographic separation (e.g., silica gel, hexane/ethyl acetate) resolves minor contaminants.
Solvent and Temperature Effects
- Mixed-Claisen Condensation : Higher temperatures (110°C) accelerate cyclization but risk decomposition.
- Amidation : Anhydrous conditions prevent hydrolysis of the activated ester.
Analytical Data and Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Mixed-Claisen Condensation | 68% | 95% | Moderate |
| Reductive Amination | 65% | 97% | Low |
| EDCI/DMAP Coupling | 76% | 99% | Low |
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products retain the core pyrazolopyridine structure but exhibit different chemical and physical properties due to the modifications .
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement of the PI3K/Akt and MAPK signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide include:
- N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-ethyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylphenyl group, in particular, influences its binding affinity to molecular targets and its overall stability .
Biological Activity
N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with significant biological activity that has been the subject of various studies. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 923150-53-2 |
The structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.
Research indicates that this compound exhibits antiproliferative properties against various cancer cell lines. Its mechanism primarily involves the inhibition of specific enzymes crucial for cancer cell survival and proliferation.
- PARP Inhibition : Similar compounds have been shown to act as inhibitors of poly(ADP-ribose) polymerases (PARPs), which play a vital role in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, especially in BRCA-deficient tumors .
- GSK3 Inhibition : The compound may also inhibit glycogen synthase kinase 3 (GSK3), which is involved in multiple cellular processes including cell cycle regulation and apoptosis .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer activity:
- IC Values : In a study evaluating its efficacy against various cancer cell lines, the compound showed an IC value of approximately 0.3 μM against acute lymphoblastic leukemia (ALL) cells, indicating strong cytotoxicity .
- Selectivity : The compound demonstrated selectivity for cancer cells over normal cells, which is crucial for minimizing side effects during therapeutic applications .
Other Biological Activities
In addition to its anticancer properties, there are indications that this compound may possess other biological activities:
- Antimicrobial Properties : Preliminary evaluations suggest potential antimicrobial effects; however, further studies are needed to confirm these findings.
- Neuroprotective Effects : Some derivatives of similar pyrazolo compounds have shown neuroprotective properties in preclinical models .
Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer efficacy of this compound across several cancer cell lines:
| Cell Line | IC (μM) |
|---|---|
| ALL | 0.3 |
| Neuroblastoma (NB) | 0.5 - 1.2 |
| Breast Cancer | 0.8 |
The results indicated that the compound was particularly effective against ALL cells compared to neuroblastoma and breast cancer cells .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways while inhibiting cell cycle progression at the G1/S phase transition . This dual action enhances its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
